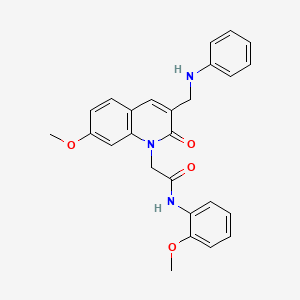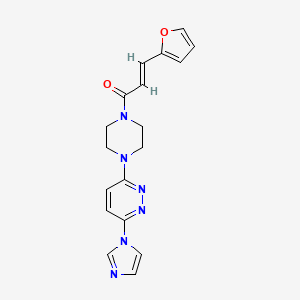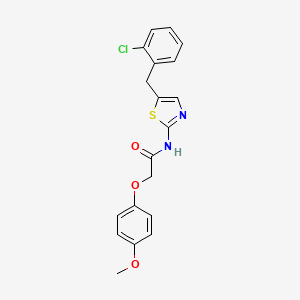![molecular formula C17H20N2O3S2 B2958358 2-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 898422-84-9](/img/structure/B2958358.png)
2-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . These derivatives have been studied as inhibitors of bacterial DNA gyrase B (GyrB) .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized and tested as DNA gyrase inhibitors .Scientific Research Applications
Cardiac Electrophysiological Activity
The synthesis and investigation of compounds structurally related to 2-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide have shown significant cardiac electrophysiological activity. N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds with similar structural features, have exhibited potency in in vitro Purkinje fiber assays comparable to known selective class III agents. These compounds highlight the potential of the 1H-imidazol-1-yl moiety as a viable replacement for the methylsulfonylamino group to produce class III electrophysiological activity in benzamide series, indicating a promising route for the development of new antiarrhythmic drugs (Morgan et al., 1990).
Antimicrobial and Antifungal Properties
Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, which include structural motifs similar to 2-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide, have been synthesized and shown to possess antimicrobial and antifungal activities. These compounds demonstrate sensitivity to both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity against Candida albicans. This suggests their utility in developing new antimicrobial and antifungal agents with potential applications in treating infectious diseases (Sych et al., 2019).
Anticancer Activity
Research into the synthesis and evaluation of pro-apoptotic derivatives, structurally akin to 2-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide, has demonstrated significant anticancer activities. These compounds have shown high proapoptotic activity among synthesized derivatives on melanoma cell lines, indicating potential as anticancer agents. This highlights the role of sulfonyl benzamides in developing new therapeutic strategies for cancer treatment (Yılmaz et al., 2015).
Insecticidal Activity
Flubendiamide and similar compounds, which share structural elements with 2-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide, have been identified as a novel class of insecticides with strong activity against lepidopterous pests, including resistant strains. These findings suggest the potential for the development of novel insecticides based on the unique chemical structure of such compounds, contributing to integrated pest management and insect resistance management programs (Tohnishi et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-ethylsulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-3-24(21,22)15-7-5-4-6-12(15)16(20)19-17-18-13-9-8-11(2)10-14(13)23-17/h4-7,11H,3,8-10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSARMNFZLMGQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)CC(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2958276.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2958277.png)
![2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B2958279.png)

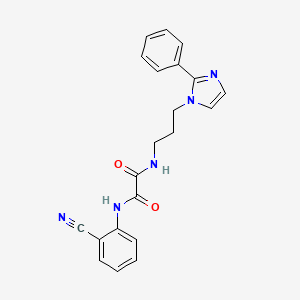

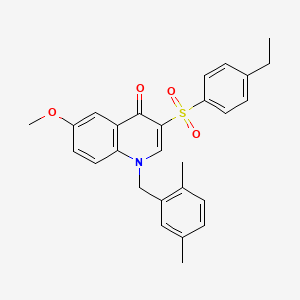
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2958292.png)
